4-Methyl-2-(pyridin-2-yl)hexan-1-amine
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Overview
Description
4-Methyl-2-(pyridin-2-yl)hexan-1-amine is an organic compound with the molecular formula C12H20N2. It is a derivative of pyridine and is used primarily in research and development settings. This compound is known for its unique structure, which includes a pyridine ring and a hexyl chain with a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)hexan-1-amine typically involves the reaction of pyridine derivatives with alkyl halides under basic conditions. One common method is the alkylation of 2-pyridylamine with 4-methylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for research and development applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
4-Methyl-2-(pyridin-2-yl)hexan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)isopropylamine: Similar structure but with an isopropyl group instead of a hexyl chain.
4-Methyl-2-(pyridin-4-yl)hexan-1-amine: Similar structure but with the pyridine ring attached at the 4-position.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring instead of a pyridine ring.
Uniqueness
4-Methyl-2-(pyridin-2-yl)hexan-1-amine is unique due to its specific combination of a pyridine ring and a hexyl chain with a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1306606-98-3 |
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Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-2-pyridin-2-ylhexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)8-11(9-13)12-6-4-5-7-14-12/h4-7,10-11H,3,8-9,13H2,1-2H3 |
InChI Key |
GVOWGSAGLIAVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
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